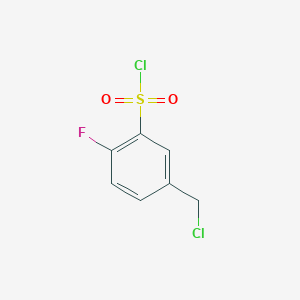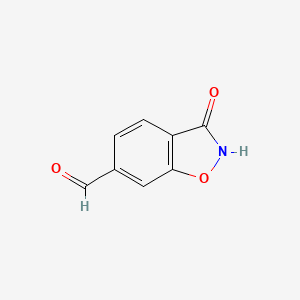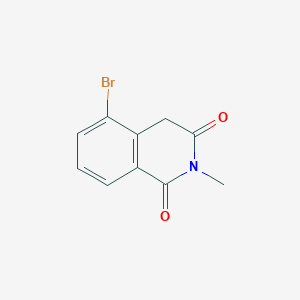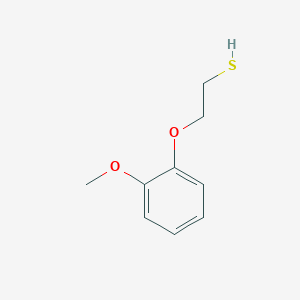
2-(2-Methoxyphenoxy)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)ethane-1-thiol is an organic compound with the molecular formula C9H12O2S It is a thiol derivative of 2-(2-methoxyphenoxy)ethanol and is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a methoxyphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with ethylene oxide to produce 2-(2-methoxyphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxyphenoxy)ethyl chloride using thionyl chloride. Finally, the chloride is reacted with sodium hydrosulfide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. These methods often involve the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
2-(2-Methoxyphenoxy)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: 2-(2-Methoxyphenoxy)ethanol.
Substitution: Various substituted thiol derivatives depending on the reactants used.
科学的研究の応用
2-(2-Methoxyphenoxy)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of 2-(2-Methoxyphenoxy)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
類似化合物との比較
Similar Compounds
2-(2-Methoxyethoxy)ethanethiol: Similar structure but with an ethoxy group instead of a phenoxy group.
Ethanethiol: A simpler thiol compound with a shorter carbon chain.
2-(Trimethylsilyl)ethanethiol: Contains a trimethylsilyl group instead of a methoxyphenoxy group.
Uniqueness
2-(2-Methoxyphenoxy)ethane-1-thiol is unique due to the presence of both a methoxyphenoxy group and a thiol group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C9H12O2S |
|---|---|
分子量 |
184.26 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)ethanethiol |
InChI |
InChI=1S/C9H12O2S/c1-10-8-4-2-3-5-9(8)11-6-7-12/h2-5,12H,6-7H2,1H3 |
InChIキー |
LMQCXJSFYQPNFP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13195938.png)
![2-[(2-Methoxyethyl)amino]-5-(2-methylphenyl)benzonitrile](/img/structure/B13195953.png)
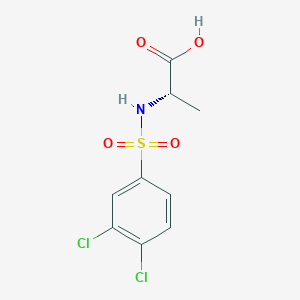



![1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13195970.png)
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanol](/img/structure/B13195972.png)
![1-[5-Chloro-2-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B13195976.png)
